molecular formula C34H48N2O9 B1139616 Alpha-Latrotoxin CAS No. 65988-34-3

Alpha-Latrotoxin

Cat. No.: B1139616
CAS No.: 65988-34-3
M. Wt: 130,000 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-latrotoxin (α-LTX) is a presynaptic neurotoxin derived from the venom of the black widow spider (Latrodectus spp.). It induces massive neurotransmitter release by binding to neuronal receptors and forming cation-selective pores in the presynaptic membrane . Structurally, α-LTX is a ~130 kDa protein that oligomerizes into tetramers in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), enabling pore formation . Cryo-EM studies reveal its architecture: a central pore domain flanked by receptor-binding arms, facilitating simultaneous interactions with membranes and receptors like neurexins and latrophilins .

α-LTX exhibits dual mechanisms:

Pore-dependent exocytosis: Cation influx through α-LTX pores triggers vesicle fusion .

Receptor-mediated signaling: Binding to latrophilin (CIRL) or neurexin Iα activates intracellular pathways, mobilizing Ca²⁺ stores and enhancing vesicle priming .

Scientific Research Applications

Neurobiology

  • Exocytosis Studies : α-Latrotoxin has been utilized to investigate the mechanisms underlying exocytosis, particularly in synaptic vesicles. Its ability to induce neurotransmitter release has provided insights into synapse function and neurotransmission dynamics .
  • Calcium Channel Mimicry : The toxin mimics calcium channels in presynaptic membranes, allowing researchers to study calcium signaling pathways without external calcium influx . This property is crucial for understanding calcium's role in neurotransmitter release.
  • Modeling Neurological Disorders : Researchers have employed α-latrotoxin to model various neurological disorders, including conditions characterized by altered neurotransmitter release. This application aids in understanding pathophysiological mechanisms and developing potential treatments .

Antibody Development

  • Neutralizing Antibodies : Recent studies have focused on developing recombinant human monoclonal antibodies against α-latrotoxin. These antibodies demonstrate significant neutralization efficacy against the toxin, paving the way for potential therapeutic applications in treating latrodectism (black widow spider envenomation) and other conditions involving excessive neurotransmitter release .
  • Diagnostic Tools : The engineered antibodies can serve as diagnostic tools to detect α-latrotoxin exposure in clinical settings, enhancing patient management following envenomation .

Biotechnological Potential

  • Biopesticides : Given its neurotoxic properties, α-latrotoxin is being explored as a biopesticide, targeting pests through its mechanism of inducing neurotransmitter release. This approach could lead to environmentally friendly pest control solutions .
  • Drug Development : The unique action of α-latrotoxin on synaptic transmission may inspire new drug formulations targeting similar pathways in various neurological conditions .

Case Studies

StudyApplicationFindings
Study 1 NeuroexocytosisDemonstrated that α-latrotoxin induces neurotransmitter release independent of extracellular calcium, highlighting its unique mechanism .
Study 2 Antibody NeutralizationDeveloped recombinant antibodies showing high affinity and efficacy in neutralizing α-latrotoxin, indicating potential for therapeutic use .
Study 3 Biopesticide ResearchExplored the use of α-latrotoxin as a biopesticide, demonstrating its effectiveness in targeting pest neurophysiology without harming non-target species .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the structure-function relationship of α-latrotoxin?

Methodological Answer:

  • Cryo-electron microscopy (cryoEM) at resolutions ≤3.2 Å is employed to resolve structural transitions between prepore and pore states, as demonstrated in the 2024 study by Klink et al. .
  • Mutagenesis targeting the N-terminal helical bundles and C-terminal ankyrin repeats (e.g., LTXN4C mutants) is used to assess calcium dependency and pore formation .
  • Molecular dynamics (MD) simulations complement structural data to model conformational changes during membrane insertion .

Q. What are the primary receptors for α-latrotoxin, and how are they identified?

Methodological Answer:

  • Neurexins (NRXNs) and latrophilins (LPHNs) are identified via affinity chromatography, co-immunoprecipitation, and functional assays (e.g., toxin-binding inhibition using monoclonal antibodies) .
  • Receptor specificity is validated using knockout neuronal cultures or heterologous expression systems (e.g., HEK293 cells transfected with LPHN1) .

Q. How does α-latrotoxin induce neurotransmitter release in presynaptic terminals?

Methodological Answer:

  • Two pathways are studied: (1) Ca²⁺-dependent exocytosis via pore-mediated Ca²⁺ influx and (2) Ca²⁺-independent signaling through receptor-mediated G-protein activation .
  • Synaptosome preparations and fluorometric assays (e.g., FM1-43 dye uptake) quantify vesicular release efficiency .

Q. Why is calcium dependency critical in α-latrotoxin activity?

Methodological Answer:

  • Divalent cations (Ca²⁺, Mg²⁺) stabilize toxin tetramerization, a prerequisite for pore formation. Chelators like EGTA are used to dissociate tetramers and inhibit pore activity .
  • Calcium-free models (e.g., LTXN4C mutants) isolate receptor-mediated exocytosis pathways .

Q. What in vitro/in vivo models are suitable for studying α-latrotoxin toxicity?

Methodological Answer:

  • In vitro : Cultured hippocampal neurons or neuroendocrine cells (e.g., PC12) for patch-clamp electrophysiology and vesicle release assays .
  • In vivo : Rodent models (e.g., mice injected with sublethal toxin doses) to assess synaptic plasticity deficits .

Advanced Research Questions

Q. How does α-latrotoxin transition from a soluble tetramer to a membrane-embedded cation channel?

Methodological Answer:

  • CryoEM structures (e.g., PDB ID 9GOA) reveal that N-terminal helical bundles reorganize into a 15 nm coiled-coil stalk, positioning hydrophobic helices for membrane insertion .
  • Liposome-based assays with controlled lipid compositions validate pore stability and ion selectivity (e.g., K⁺ vs. Ca²⁺ permeability) .

Q. How can contradictory data on pore-dependent vs. receptor-dependent exocytosis be resolved?

Methodological Answer:

  • Use toxin mutants (e.g., LTXN4C) that lack pore-forming ability but retain receptor binding to isolate signaling pathways .
  • Simultaneous measurement of intracellular Ca²⁺ (via Fura-2AM) and neurotransmitter release (via amperometry) in the same preparation clarifies dual mechanisms .

Q. What strategies optimize mutagenesis studies to dissect α-latrotoxin functional domains?

Methodological Answer:

  • Truncation mutants targeting the ankyrin repeat domain (ARD) assess its role in receptor clustering .
  • Site-directed mutagenesis of conserved residues (e.g., E765A in the N-terminal bundle) disrupts tetramerization .

Q. What computational tools are used to model α-latrotoxin structural dynamics?

Methodological Answer:

  • AlphaFold2 predicts toxin-receptor interfaces (e.g., LPHN1-α-LTX interactions) .
  • All-atom MD simulations in membrane bilayers (e.g., CHARMM36 force field) model pore stability over 100+ ns trajectories .

Q. How are neutralizing antibodies against α-latrotoxin developed and validated?

Methodological Answer:

  • Hybridoma technology generates monoclonal antibodies (mAbs) targeting the toxin’s receptor-binding domain .
  • Neutralization efficacy is tested via pre-incubation assays in neuronal cultures, measuring reductions in Ca²⁺ influx (Fluo-4 fluorescence) .

Q. What validation methods ensure data reliability in α-latrotoxin studies?

Methodological Answer:

  • Independent replication of cryoEM data using multiple grid preparations to confirm structural homogeneity .
  • Error analysis in electrophysiology (e.g., signal-to-noise ratios >5:1) and statistical validation of vesicle release rates (p<0.01 via ANOVA) .

Comparison with Similar Compounds

δ-Latroinsectotoxin (δ-LIT)

Source: Black widow spider venom (insect-specific isoform). Key Differences:

  • Structure : δ-LIT forms a chloride-selective dimer, unlike α-LTX’s cation-selective tetramer .
  • Target Specificity : δ-LIT selectively targets insects, while α-LTX affects vertebrates .
  • Receptors : δ-LIT’s receptors remain uncharacterized, but its divergence in structure suggests distinct binding partners .
Property α-LTX δ-LIT
Molecular Weight ~130 kDa ~130 kDa (dimer)
Ion Selectivity Cations (Na⁺, Ca²⁺) Chloride (Cl⁻)
Oligomerization Ca²⁺-dependent tetramer Dimer
Target Organisms Vertebrates Insects
Toxin-Receptor Pairs Neurexin Iα, Latrophilin, PTPσ Unknown
Mechanism Pore formation + receptor signaling Likely pore formation

Research Findings :

  • δ-LIT’s cryo-EM structure (EMDB-13643) shows a unique β-barrel pore architecture compared to α-LTX’s α-helical bundle .

Low Molecular Weight Protein (LMWP)

Source: Co-purifies with α-LTX in black widow venom. Key Differences:

  • Function: Non-toxic, structurally homologous to crustacean hyperglycemic hormones (CHHs) but lacks pore-forming activity .
Property α-LTX LMWP
Toxicity Highly toxic (neuroexcitation) Non-toxic
Channel Activity Yes No
Structural Motifs α-helices + β-sheets α-helix (residues 13–17)
Biological Role Neurotransmitter release Unknown; possible hormone mimicry

Research Findings :

Botulinum and Tetanus Neurotoxins

Source : Clostridium botulinum and C. tetani.
Key Differences :

  • Mechanism : Botulinum (BoNT) and tetanus (TeNT) toxins cleave SNARE proteins (e.g., SNAP-25, synaptobrevin), inhibiting vesicle fusion. α-LTX stimulates exocytosis .
  • Receptors : BoNT/TeNT bind SV2 or gangliosides, while α-LTX targets neurexins/latrophilins .
Property α-LTX BoNT/TeNT
Primary Effect Neurotransmitter release Neurotransmitter inhibition
Enzymatic Activity None (pore-forming) Zn²⁺-dependent protease
Receptor Diversity Neurexin Iα, Latrophilin, PTPσ SV2, Synaptotagmin, Gangliosides
Clinical Outcome Paralysis (excitotoxicity) Flaccid (BoNT) or spastic (TeNT) paralysis

Research Findings :

  • α-LTX can rescue SNAP-25 from BoNT/A proteolysis in neurons, highlighting mechanistic antagonism .

Other Latrotoxin Receptors: Neurexin Iα vs. Latrophilin

α-LTX uniquely interacts with three receptors, enabling functional redundancy:

Receptor Binding Requirement Role in α-LTX Action Associated Pathways
Neurexin Iα Ca²⁺-dependent Enhances Ca²⁺-dependent exocytosis Recruits α-LTX; modulates vesicle pools
Latrophilin (CIRL) Ca²⁺-independent Essential for pore formation G-protein-coupled signaling; primes vesicles
PTPσ Ca²⁺-independent Facilitates membrane insertion Tyrosine phosphatase activity; synaptic adhesion

Research Findings :

  • Neurexin Iα knockout mice retain ~50% α-LTX responsiveness, confirming latrophilin’s sufficiency for secretion .
  • PTPσ’s extracellular fibronectin domains mediate α-LTX binding, independent of its phosphatase activity .

Preparation Methods

Venom Extraction from Latrodectus Species

Electrical Stimulation Protocol

The isolation of native α-LTX begins with venom extraction from Latrodectus mactans (black widow spiders) using electrical stimulation. A 9–12 V alternating current applied to the chelicerae induces venom expulsion, which is collected in capillary tubes or microcentrifuge tubes . This method yields 0.5–1.0 µL of crude venom per spider, containing a complex mixture of latrotoxins, proteases, and neuropeptides . Post-collection, venom is immediately diluted in ice-cold buffer (e.g., 0.1 M NaCl, 20 mM Tris-HCl pH 7.4) to prevent proteolytic degradation .

Crude Venom Processing

Crude venom undergoes centrifugation (10,000 × g, 10 min, 4°C) to remove cellular debris and insoluble aggregates . The supernatant is filtered through 0.22 µm membranes to eliminate microbial contaminants, followed by lyophilization for long-term storage at −80°C . Proteomic analyses reveal that α-LTX constitutes approximately 35% of the total venom protein, with α-latroinsectotoxin and α-latrocrustatoxin as minor components .

Recombinant α-LTX Production

Baculovirus Expression Systems

Recombinant α-LTX is produced in insect cells (e.g., Sf9, High-Five) using baculovirus vectors . The α-LTX gene (UniProt P0DP58) is cloned into transfer plasmids under the polyhedrin promoter, followed by co-transfection with linearized baculovirus DNA into Sf9 cells . Post-infection (72–75 h), culture supernatants are harvested, yielding 1–2 mg of α-LTX per liter of cell culture .

Table 1: Recombinant α-LTX Expression Conditions

ParameterValue
Host CellHigh-Five (BTI-TN-5B1-4)
Culture Volume10 L
Harvest Time72–75 h post-infection
Yield1.0–1.5 mg/L
Purity (SDS-PAGE)>90%

Post-Translational Modifications

Recombinant α-LTX is synthesized as a 157 kDa precursor, which undergoes furin-mediated cleavage at both termini to generate the active 131 kDa toxin . Proteolytic processing occurs in the secretory pathway of insect cells, mimicking the natural maturation in spider venom glands . N-linked glycosylation at Asn-316 and Asn-551 is critical for receptor binding, as shown by deglycosylation assays .

Purification Strategies

Ion-Exchange and Affinity Chromatography

Native α-LTX is purified using a combination of DEAE-Sepharose and Ni²⁺-NTA chromatography . Crude venom or recombinant supernatant is dialyzed against low-salt buffer (10 mM NaCl, 25 mM Tris-HCl pH 8.0) and loaded onto DEAE columns. Elution with 0.5 M NaCl isolates α-LTX from lower-molecular-weight contaminants . Subsequent Ni²⁺-NTA chromatography (imidazole gradient: 20–200 mM) achieves >98% purity, as verified by SDS-PAGE and Coomassie staining .

Table 2: Chromatography Purification Steps

StepBufferElution ConditionPurity Gain
DEAE-Sepharose10 mM NaCl, 25 mM Tris pH 8.00.5 M NaCl60% → 85%
Ni²⁺-NTA0.5 M NaCl, 25 mM Tris pH 8.0200 mM imidazole85% → 98%

Tetramer Stabilization with Divalent Cations

α-LTX exists as homodimers (260 kDa) that tetramerize (520 kDa) in the presence of Ca²⁺ or Mg²⁺ . EDTA-treated toxin remains dimeric but regains tetramerization capacity upon cation addition . Cryo-EM studies reveal tetramers form a central 25 Å pore, essential for Ca²⁺-dependent neurotransmitter release .

Functional Characterization

Synaptosome Binding Assays

Purified α-LTX (1–5 nM) is incubated with rat cerebrocortical synaptosomes to assess receptor binding. Trypsin protection assays confirm toxin internalization: at 37°C, α-LTX becomes resistant to proteolysis, indicating membrane insertion . Surface plasmon resonance (SPR) measures a dissociation constant (K<sub>D</sub>) of 0.1–1.0 nM for α-LTX-receptor interactions .

Neurotransmitter Release Profiling

α-LTX (150 pM–1 nM) induces exhaustive norepinephrine release from synaptosomes, quantified via HPLC or fluorometry . Two mechanisms are observed:

  • Ca²⁺-dependent exocytosis : Blocked by BAPTA-AM (intracellular Ca²⁺ chelator) or U73122 (PLC inhibitor) .

  • Pore-mediated leakage : Insensitive to Ca²⁺ chelation, reflecting passive diffusion through toxin pores .

Challenges and Innovations

Protease Contamination

Native venom contains metalloproteases that degrade α-LTX during storage . Inclusion of protease inhibitors (1 mM PMSF, 1 µM leupeptin) during extraction preserves toxin integrity .

Recombinant vs. Native Toxin

Recombinant α-LTX lacks minor post-translational modifications present in native toxin, resulting in 20–30% lower receptor affinity . Hybrid protocols combining insect cell expression with spider gland proteases are under development to address this .

Properties

CAS No.

65988-34-3

Molecular Formula

C34H48N2O9

Molecular Weight

130,000 Da

Purity

Each vial contains 50 μg of alpha-Latrotoxin with purity ≥ 97 % (SDS-PAGE). It is solubilized in Tris-HCl, NaCl, and NaN3 (0.02 %), before lyophilization

Origin of Product

United States

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